molecular formula C8H17ClN2 B13845819 1,3'-Bipyrrolidine hydrochloride

1,3'-Bipyrrolidine hydrochloride

Cat. No.: B13845819
M. Wt: 176.69 g/mol
InChI Key: YVDLKXCXGLINFV-UHFFFAOYSA-N
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Description

1,3′-Bipyrrolidine hydrochloride refers to the compound [1,3′-Bipyrrolidine]-3-carboxylic acid, 5-oxo-, hydrochloride (1:1) (CAS RN: 1461714-31-7), with the molecular formula C₉H₁₄N₂O₃·ClH and a molecular mass of 234.68 g/mol . Its structure includes a carboxylic acid group and a ketone moiety on the pyrrolidine rings, distinguishing it from simpler bipyrrolidine derivatives. This compound is utilized in asymmetric catalysis and pharmaceutical synthesis, particularly as an intermediate in histamine H₃ receptor antagonists .

Properties

Molecular Formula

C8H17ClN2

Molecular Weight

176.69 g/mol

IUPAC Name

1-pyrrolidin-3-ylpyrrolidine;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c1-2-6-10(5-1)8-3-4-9-7-8;/h8-9H,1-7H2;1H

InChI Key

YVDLKXCXGLINFV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCNC2.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis of 1,3'-Bipyrrolidine Hydrochloride

General Synthetic Strategy

The preparation of this compound typically involves multi-step organic synthesis that includes:

  • Formation of pyrrolidine rings or derivatives through cyclization or ring transformation.
  • Functional group modifications such as hydroxylation or substitution to achieve the bipyrrolidine structure.
  • Conversion of free base compounds to their hydrochloride salts for stability and isolation.

Detailed Synthetic Routes

Starting from Hydroxypyrrolidine Derivatives

A notable approach involves starting with chiral hydroxypyrrolidine derivatives, such as (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, which undergoes esterification, hydrolysis, and deprotection steps to yield intermediates that can be further transformed into bipyrrolidine structures. This method uses reagents like triphenylphosphine and diisopropyl azodicarboxylate under controlled temperatures (-10°C to 5°C) and solvents such as tetrahydrofuran, dichloromethane, or toluene. The reaction times vary between 2 to 24 hours, with optimal yields at 12-14 hours reaction time.

Key Reaction Conditions and Yields:

Step Reagents & Conditions Temperature (°C) Time (h) Yield/Notes
Esterification (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, benzoic acid, triphenylphosphine, DIAD, THF -10 to 25 12 Crude product used directly
Hydrolysis NaOH (3 mol/L), methanol, room temperature 25 5 210 g light yellow solid obtained

This sequence produces intermediates that retain stereochemical integrity and can be further manipulated to form bipyrrolidine compounds.

Mannich Reaction and Grignard Reaction Routes

Another synthetic pathway involves the preparation of bicyclic intermediates such as 1-(dicyclo[2.2.1]hept-5-ene-2-yl)-3-piperidino derivatives, which are then subjected to Mannich reactions with paraformaldehyde and piperidine hydrochloride. This is followed by Grignard reactions to introduce phenyl groups, and finally salt formation with hydrochloric acid to yield the hydrochloride salt of bipyrrolidine analogs.

Process Overview:

Step Description Key Reagents Outcome
Oxidation Selective oxidation of 5-ethylene-2-norbornene Heavy metal catalyst External form intermediate II
Mannich Reaction Intermediate II with paraformaldehyde and piperidine hydrochloride Suitable solvent Intermediate III (colorless oil)
Salt Formation Reaction with hydrobromic acid in organic solvent Hydrobromic acid Intermediate IV (white solid)
Final Salt Formation Hydrogen chloride gas introduced in acetone Hydrogen chloride, acetone Biperiden hydrochloride (white powder)

This method yields high purity (HPLC content 99.8%) and high yield (~93%) of the hydrochloride salt.

Comparative Table of Preparation Methods

Method Starting Material Key Reactions Solvents Used Temperature Range (°C) Yield & Purity Reference
Hydroxypyrrolidine Esterification & Hydrolysis (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine Esterification (DIAD, PPh3), Hydrolysis (NaOH) THF, Methanol -10 to 25 Crude intermediates, high yield
Mannich and Grignard Route 5-ethylene-2-norbornene Oxidation, Mannich, Grignard, Salt formation Acetone, organic solvents 0 to 25 93.2% yield, 99.8% purity

Research Findings and Observations

  • The stereochemical control in the hydroxypyrrolidine-based synthesis is critical, with reaction conditions optimized to maintain chiral integrity.
  • The use of triphenylphosphine and diisopropyl azodicarboxylate is essential for efficient esterification without racemization.
  • Mannich reaction-based synthesis allows for the construction of bicyclic intermediates that can be converted into bipyrrolidine hydrochloride salts with excellent purity.
  • The choice of solvent and temperature directly affects the reaction rate and product purity, with acetone and tetrahydrofuran being preferred solvents.
  • Direct isolation of hydrochloride salts by gas-phase hydrogen chloride introduction in acetone simplifies purification and enhances yield.

Chemical Reactions Analysis

Types of Reactions

1,3’-Bipyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

1,3’-Bipyrrolidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3’-Bipyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. As a nitrogen-containing heterocycle, it can interact with enzymes, receptors, and other biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2,2′-Bipyrrolidine Derivatives

Structural Features :

  • C₂ symmetry due to the 2,2′-linkage between pyrrolidine rings, enhancing enantioselectivity in catalysis.
  • Examples include (R,R)-2,2′-bipyrrolidine and its tartrate salts, used as chiral ligands .

Key Differences :

  • The 2,2′-linkage provides greater stereochemical control compared to 1,3′-bipyrrolidine derivatives, which lack C₂ symmetry .

1,3′-Bipyrrolidine Dihydrochloride Salts

Examples :

  • (3'S)-1,3′-Bipyrrolidine dihydrochloride (CAS: 956605-97-3) and (R)-1,3′-Bipyrrolidine dihydrochloride (CAS: 913702-34-8) .

Structural Features :

  • Dihydrochloride salts (C₈H₁₈Cl₂N₂; MW: 213.15 g/mol) with two protonated amines.
  • Soluble in water but poorly in organic solvents .

Key Differences :

  • The dihydrochloride form enhances solubility in aqueous systems compared to the mono-hydrochloride variant, which contains a carboxylic acid group .

Free Base 1,3′-Bipyrrolidine

Structural Features :

  • Neutral form (C₈H₁₆N₂; MW: 140.23 g/mol; CAS: 267241-99-6) .
  • Requires inert atmosphere storage due to sensitivity .

Modified Bipyrrolidine Derivatives

Examples :

  • QuinPDP: A 2,2′-bipyrrolidine derivative with quinoline groups, synthesized for photoredox catalysis .
  • Salan Ligands: Bipyrrolidine-based ligands for Ti/Zr complexes, enabling helical chirality in coordination chemistry .

Key Differences :

  • Aromatic substituents (e.g., quinoline) expand catalytic scope beyond traditional amine-based systems .

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications References
1,3′-Bipyrrolidine hydrochloride C₉H₁₄N₂O₃·ClH 234.68 Carboxylic acid, ketone moiety Catalysis, H₃ antagonists
(R)-1,3′-Bipyrrolidine dihydrochloride C₈H₁₈Cl₂N₂ 213.15 Dihydrochloride salt Pharmaceutical intermediates
2,2′-Bipyrrolidine C₈H₁₆N₂ 140.23 C₂ symmetry Asymmetric catalysis
QuinPDP C₂₄H₂₈N₄ 372.51 Quinoline substituents Photoredox catalysis

Research Findings and Trends

  • Catalytic Performance :
    • 2,2′-Bipyrrolidine ligands outperform 1,3′-derivatives in enantioselectivity due to symmetry .
    • Dihydrochloride salts improve aqueous solubility for pharmaceutical applications .
  • Polymerization: Bipyrrolidine-In complexes show high stereoselectivity in bio-based monomer polymerization, rivaling Zr/Hf systems .
  • Structural Flexibility: Modifications (e.g., quinoline groups) enable diversification into photoredox and biomedical applications .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3'-Bipyrrolidine hydrochloride relevant to its handling in laboratory settings?

  • Answer : The compound is a white solid with moderate solubility in water but limited solubility in organic solvents. Stability is maintained at room temperature under anhydrous conditions, though hygroscopicity necessitates desiccated storage. Critical parameters include molecular weight (213.15 g/mol) and chiral configuration (R/S enantiomers), which influence reactivity . Safety protocols mandate PPE (gloves, goggles) and ventilation due to toxicity risks upon inhalation or dermal exposure .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Answer : Synthesis typically involves multi-step processes:

  • Step 1 : Boc-protection of pyrrolidine precursors to prevent unwanted side reactions.
  • Step 2 : Coupling reactions (e.g., nucleophilic substitution or amidation) using reagents like O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in dichloroethane/DMF .
  • Step 3 : Acidic deprotection (HCl/dioxane) to yield the hydrochloride salt. Purification via recrystallization or column chromatography ensures >95% purity .

Q. What safety precautions are necessary when handling this compound in experimental procedures?

  • Answer : Key precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Waste Disposal : Segregate chemical waste and consult certified agencies for disposal, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in asymmetric catalysis using this compound derivatives?

  • Answer : Optimization strategies include:

  • Chiral Environment : Use enantiopure (R)- or (S)-configured bipyrrolidine to direct stereoselectivity in reactions like Michael additions or Knoevenagel condensations .
  • Reaction Conditions : Adjust temperature (e.g., cryogenic for slow kinetics) and solvent polarity (e.g., THF for better ligand coordination).
  • Catalyst Design : Incorporate electron-withdrawing substituents to enhance Lewis acidity, as demonstrated in H3 receptor ligand synthesis .

Q. What analytical techniques are recommended for characterizing the purity and stereochemical integrity of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H/13^{13}C NMR (e.g., δ 1.8–3.2 ppm for pyrrolidine protons) confirms structural integrity and detects impurities .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 213.15 [M+H]+^+) validates molecular weight .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

Q. How can discrepancies in reported solubility profiles of this compound be resolved methodologically?

  • Answer : Contradictory data (e.g., water vs. organic solvent solubility) require:

  • Reproducibility Studies : Standardize solvent preparation (e.g., degassed water) and temperature (25°C).
  • Gravimetric Analysis : Quantify dissolved compound via evaporation under inert gas.
  • Spectroscopic Validation : UV-Vis absorbance at 260 nm to detect concentration-dependent solubility thresholds .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Answer :

  • Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups during alkylation/acylation .
  • Controlled Stoichiometry : Limit reagent excess (≤1.2 eq) to minimize over-substitution.
  • Purification : Use silica gel chromatography (ethyl acetate/methanol gradients) to isolate target adducts .

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